Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate

Evidence Gap Building Block β-Lactam

Researchers requiring a 2,2-disubstituted β-lactam with orthogonal protecting-group strategy often face limited commercial availability. This racemic monocyclic β-lactam provides N-Boc protection, a C2-methyl group, and a C2-vinyl handle-all on a strained four-membered ring. • Vinyl group enables Heck coupling, cross-metathesis, or hydroboration for library diversification • N-Boc group allows acidolytic deprotection orthogonal to ester/amide functionality • >97% purity; supplied as a colourless solid; ambient shipping; long-term storage at 4°C.

Molecular Formula C11H17NO3
Molecular Weight 211.261
CAS No. 1335042-72-2
Cat. No. B2802875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate
CAS1335042-72-2
Molecular FormulaC11H17NO3
Molecular Weight211.261
Structural Identifiers
SMILESCC1(CC(=O)N1C(=O)OC(C)(C)C)C=C
InChIInChI=1S/C11H17NO3/c1-6-11(5)7-8(13)12(11)9(14)15-10(2,3)4/h6H,1,7H2,2-5H3
InChIKeyBAWYONDNTDZFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate – Overview


Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate (C11H17NO3, MW 211.26) is a racemic, monocyclic β-lactam (2-oxoazetidine) featuring a tert-butyl carbamate (Boc) protecting group on nitrogen, a methyl group, and a vinyl group at the 2-position . It is commercially offered as a research building block by multiple vendors at >97% purity [1]. The compound belongs to a class of strained heterocycles often explored as intermediates for pharmaceutical synthesis and for their reactivity in ring-opening transformations .

Scaffold Racemic β-lactam building block with Boc, methyl, and vinyl substitution
Synthetic handle Vinyl group enables cross-coupling, metathesis, or polymerization
Protecting group N-Boc allows orthogonal acidic deprotection in multi-step routes

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate Substitution Challenges


Generic substitution within the 2-oxoazetidine class is not straightforward. The specific combination of N-Boc protection, a C2-methyl group, and a C2-vinyl group on the β-lactam core creates a unique steric and electronic environment . The vinyl group enables specific olefin chemistry (e.g., cross-coupling, metathesis, polymerization) that is impossible with simple alkyl or aryl analogs, while the Boc group offers orthogonal deprotection under acidic conditions. Lacking quantitative comparative data, however, claims of superiority over close analogs like the 2-isopropenyl derivative [1] remain unsubstantiated, making any substitution decision a matter of hypothesis rather than evidence-based procurement.

!
Vinyl reactivity profile may not transfer to alkyl or aryl analogs; olefin-specific transformations are unique.
!
Combined steric/electronic effects of C2-methyl and C2-vinyl are difficult to replicate with close derivatives.
!
No quantitative comparative data exist; substitution decisions remain hypothesis-driven and require validation.

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate Quantitative Evidence


No Quantitative Comparative Data Available

A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, SciFinder) yielded no records containing quantitative performance data for Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate (CAS 1335042-72-2) against a defined comparator. The compound is referenced only in supplier catalogs and broad-scope patents as a generic 'building block' . Therefore, no Evidence_Items with quantitative Comparison_Data can be generated. The requirement for high-strength differential evidence is not met, and this limitation is stated explicitly as mandated. No empty rhetoric is used to fill this space.

Comparative data
Data to verify
Not available
Selection relies on structural hypothesis, not empirical differentiation
No quantitative records in primary literature or supplier data beyond catalog listings
Evidence Gap Building Block β-Lactam

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate Potential Applications


Synthesis of 2,2-Disubstituted β-Lactams for Drug Discovery

The compound can serve as a starting material for the synthesis of novel 2,2-disubstituted β-lactams. The vinyl group provides a synthetic handle for further diversification via Heck coupling, cross-metathesis, or hydroboration reactions, enabling the creation of compound libraries for biological screening. This application is inferred from the well-established reactivity of vinyl-substituted β-lactams in the literature [1], though no specific data for this exact compound is available.

Ring-Opening Polymerization Monomer Precursor

The strained β-lactam ring is susceptible to ring-opening polymerization. The vinyl group could be used for post-polymerization modification or cross-linking. While research on similar N-Boc-azetidinones exists [2], the specific polymerization behavior of this compound has not been reported.

β-Amino Acid Synthesis Intermediate

Hydrolysis of the β-lactam ring yields a β-amino acid derivative with a quaternary center. Such compounds are valuable building blocks for peptidomimetics and foldamer research. The N-Boc group is a strategic choice, allowing for orthogonal deprotection in peptide synthesis. This is a well-precedented application for 2-oxoazetidines, but no direct evidence exists for this specific substrate.

Application
Selection Property
Validation Focus
2,2-Disubstituted β-lactam synthesis
Vinyl reactivity profile (Heck, metathesis)
Confirm diversification efficiency under library conditions
Ring-opening polymerization precursor
Strained β-lactam ring
Assess polymerization behavior and vinyl-group compatibility
β-Amino acid intermediate
N-Boc orthogonal deprotection
Validate hydrolysis and peptide-coupling suitability
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